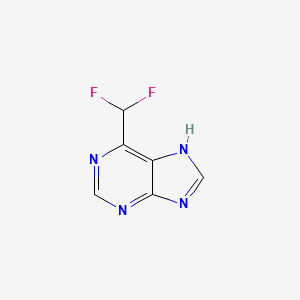

6-(difluoromethyl)-7H-purine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4F2N4 |

|---|---|

Molecular Weight |

170.12 g/mol |

IUPAC Name |

6-(difluoromethyl)-7H-purine |

InChI |

InChI=1S/C6H4F2N4/c7-5(8)3-4-6(11-1-9-3)12-2-10-4/h1-2,5H,(H,9,10,11,12) |

InChI Key |

MAYQYIJRWRSCQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)C(F)F |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 6 Difluoromethyl 7h Purine Derivatives

Influence of the Difluoromethyl Group on Molecular Interactions

The difluoromethyl (-CF2H) group is not merely a passive structural element; it actively influences a molecule's behavior through a combination of electronic effects, hydrogen bonding potential, and lipophilicity modulation. Its growing use in drug design stems from its intriguing properties that distinguish it from both methyl (-CH3) and trifluoromethyl (-CF3) groups. sci-hub.se

A key strategy in medicinal chemistry is the principle of bioisosterism, where one functional group is replaced by another to enhance desired properties while maintaining biological activity. sci-hub.se The difluoromethyl group has garnered significant interest as a bioisostere for several polar functional groups, including hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. acs.orgnih.gov This is attributed to its capacity to act as a "lipophilic hydrogen bond donor". sci-hub.seacs.org

The C-H bond in the -CF2H group is polarized by the two adjacent electron-withdrawing fluorine atoms, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor. acs.org Studies have shown that the hydrogen bond donor strength of the difluoromethyl group is comparable to that of thiophenols and anilines, although it is not as strong as a hydroxyl group. acs.orgnih.gov This unique feature allows the -CF2H group to engage in hydrogen bonding interactions with biological targets like receptors or enzymes, mimicking the interactions of native polar groups. researchgate.net Unlike the hydroxyl or amine groups it often replaces, the -CF2H group is non-ionizable and generally increases lipophilicity, which can be advantageous for membrane permeability. sci-hub.se

The table below summarizes the bioisosteric relationships of the difluoromethyl group.

| Original Group | Bioisosteric Replacement | Key Interaction Mimicked | Impact on Properties |

| Hydroxyl (-OH) | Difluoromethyl (-CF2H) | Hydrogen Bond Donor | Increases lipophilicity, removes ionizable proton. |

| Thiol (-SH) | Difluoromethyl (-CF2H) | Hydrogen Bond Donor | Similar H-bond acidity, can improve metabolic stability. acs.orgnih.gov |

| Amine (-NH2) | Difluoromethyl (-CF2H) | Hydrogen Bond Donor | Removes basicity, potentially altering target interactions and improving selectivity. acs.orgnih.gov |

| Methyl (-CH3) | Difluoromethyl (-CF2H) | Steric Mimic | Introduces a polar, hydrogen-bond-donating component. |

This table provides an interactive summary of the bioisosteric potential of the difluoromethyl group.

The introduction of fluorine atoms into a molecule almost invariably alters its lipophilicity and metabolic stability. acs.orgnih.gov The difluoromethyl group offers a more nuanced modulation of these properties compared to the more common trifluoromethyl group. researchgate.net While the -CF3 group significantly increases lipophilicity, the -CF2H group provides a more incremental increase. sci-hub.se The change in lipophilicity when replacing a methyl group with a difluoromethyl group (ΔlogP) has been observed to range from -0.1 to +0.4, indicating that the effect is context-dependent and influenced by the surrounding molecular structure. acs.orgnih.gov

In the context of purine (B94841) derivatives, this controlled increase in lipophilicity can enhance membrane permeability and improve oral bioavailability. nih.gov Furthermore, the C-F bond is exceptionally strong, making fluorinated motifs generally more resistant to metabolic attack by cytochrome P450 enzymes. acs.org By replacing a metabolically vulnerable site (like a benzylic hydrogen) with a -CF2H group, the metabolic stability of the parent molecule can be significantly improved. nih.gov This increased stability leads to a longer half-life and potentially allows for lower or less frequent dosing. The strategic placement of the difluoromethyl group on the purine scaffold can thus be a powerful tool to optimize the pharmacokinetic profile of a drug candidate. nih.gov

Role of the Purine Heterocycle and Substituents on Biological Activity

The purine ring system is a privileged scaffold in medicinal chemistry, as it is a core component of endogenous molecules like adenosine (B11128) and guanine. nih.gov This allows purine derivatives to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. nih.govnih.gov The biological activity of 6-(difluoromethyl)-7H-purine derivatives is therefore not only dictated by the -CF2H group but also by the substitution pattern on the purine ring itself. researchgate.net

The affinity of a this compound derivative for its biological target can be dramatically altered by the presence, nature, and position of other substituents on the purine core. researchgate.net For example, in the development of kinase inhibitors, substituents at the N9 position are often crucial for orienting the molecule within the ATP-binding pocket. Modifications at the C2 and C8 positions can also be used to enhance potency and selectivity.

For instance, a study on 6-substituted purine derivatives as positive inotropes found that thioether-linked substituents were superior to their oxygen and nitrogen isosteres. researchgate.net Another study on purine riboside analogues designed to activate the human Stimulator of Interferon Genes (hSTING) protein showed that 6-O-alkyl substituents were effective activators. nih.gov The phosphorylation of specific residues on a target protein, such as serine, threonine, or tyrosine, can also significantly alter the binding affinity of a ligand. wikipedia.org These findings underscore the importance of exploring a wide range of substituents to identify optimal interactions with the target protein.

The following table illustrates hypothetical SAR data for a series of this compound derivatives targeting a generic kinase.

| Compound ID | R1 (at N9) | R2 (at C2) | Kinase Inhibition (IC50, nM) |

| 1 | H | -NH2 | 520 |

| 2 | -CH3 | -NH2 | 350 |

| 3 | Cyclopropyl | -NH2 | 85 |

| 4 | Cyclopropyl | -H | 210 |

| 5 | Cyclopropyl | -Cl | 92 |

This interactive table presents hypothetical data to demonstrate how modifications to the purine scaffold can influence biological activity.

For a ligand to be recognized by its target, it must adopt a specific, low-energy conformation that is complementary to the binding site. The conformational dynamics of the this compound scaffold, including the rotation of the -CF2H group and the flexibility of any substituents, play a critical role in this process. Understanding the preferred tautomeric state and the conformational landscape of a particular derivative is essential for rational drug design, as it allows for the optimization of the ligand's pre-organization for binding, which can lead to improved affinity and selectivity. For example, direct and regioselective alkylation at the N7 position has been explored to lock the molecule in a specific tautomeric form, leading to new 6,7-disubstituted purine derivatives with distinct biological profiles. nih.gov

Exploration of Chemical Space around the this compound Scaffold

To fully harness the potential of the this compound scaffold, medicinal chemists employ various strategies to explore the surrounding chemical space. This involves the synthesis of diverse libraries of compounds where different positions on the purine ring are modified with a wide array of functional groups. princeton.edu

An expeditious synthesis of 6-(difluoromethyl)purine derivatives has been developed, starting from 6-(hydroxymethyl)purine precursors, which are oxidized and then fluorinated. cornell.edu This synthetic accessibility allows for the systematic exploration of SAR. Late-stage functionalization techniques, where complex molecules are modified in the final steps of a synthesis, are also powerful tools for rapidly generating diverse analogs. princeton.edu For instance, methods for the direct conversion of hydroxyl groups to difluoromethyl groups can be applied to complex purine derivatives, expanding the accessible chemical space. princeton.edu By systematically varying substituents at positions C2, N7, N9, and potentially C8, chemists can map out the structural requirements for optimal biological activity, leading to the identification of potent and selective drug candidates. nih.gov This exploration is crucial for moving beyond initial hits and developing compounds with desirable drug-like properties.

Biological and Biochemical Research on 6 Difluoromethyl 7h Purine Analogues

Modulation of Purine (B94841) Salvage Pathway Enzymes

The purine salvage pathway is a critical metabolic route that recycles purine bases from the degradation of nucleotides, thereby conserving energy for the cell. nih.govyoutube.com Key enzymes in this pathway are often targets for therapeutic intervention, particularly in cancer and autoimmune diseases. nih.govnih.gov

Investigations of Purine Nucleoside Phosphorylase (PNP) Inhibition

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway that catalyzes the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. nih.govresearchgate.net Genetic deficiency of PNP in humans leads to a severe T-cell immunodeficiency, highlighting its critical role in T-lymphocyte proliferation. mdpi.comresearchgate.net Consequently, inhibitors of PNP are being investigated as potential therapeutic agents for T-cell mediated autoimmune diseases, T-cell cancers, and in preventing organ transplant rejection. nih.govmdpi.comresearchgate.net

Understanding the kinetics and mechanism of PNP inhibition is crucial for the development of effective therapeutic agents. Kinetic studies of human PNP have revealed that the enzyme follows Michaelis-Menten kinetics. nih.gov The transition state of the reaction catalyzed by PNP is a highly reactive ribocation that is shielded from the solvent by hydrophobic residues within the active site. researchgate.net

Inhibitors of PNP are often designed as transition state analogues, which bind to the enzyme with very high affinity. researchgate.net These inhibitors mimic the electronic and structural features of the transition state, leading to potent and specific inhibition. The binding of these inhibitors can be a slow-onset process, characterized by an initial weak binding followed by a slower isomerization to a tightly bound complex. researchgate.net

The three-dimensional structure of human PNP, which has been resolved to high resolution, provides a powerful tool for the structure-guided design of novel inhibitors. researchgate.net The active site of PNP is well-defined, with specific residues that interact with the purine base and the ribose moiety of the substrate. nih.gov

Structure-based drug design efforts have led to the development of potent PNP inhibitors. nih.govnih.gov For instance, the immucillins are a class of powerful transition state analogue inhibitors of PNP. researchgate.net By analyzing the crystal structures of PNP in complex with these inhibitors, researchers can identify key interactions and design new analogues with improved potency and selectivity. nih.gov The goal is to create inhibitors that are orally bioavailable and can effectively suppress T-cell mediated immune responses. researchgate.net

Effects on Other Enzymes Involved in Purine Metabolism

While PNP is a major focus, other enzymes in the purine metabolism pathway are also potential targets for 6-(difluoromethyl)-7H-purine analogues. The purine salvage pathway includes enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT), which convert purine bases back into nucleotides. nih.govyoutube.com The de novo synthesis of purines is another complex pathway involving multiple enzymes that could be modulated. nih.govnih.gov

The introduction of the difluoromethyl group can alter the substrate specificity and inhibitory potential of the purine analogues for these enzymes. Further research is needed to fully elucidate the effects of this compound and its derivatives on the broader landscape of purine metabolizing enzymes.

Cellular Studies on Antiproliferative Effects and Cell Cycle Modulation

The modulation of purine metabolism can have profound effects on cell proliferation and survival, making purine analogues attractive candidates for anticancer drug development. nih.gov

In Vitro Studies on Cancer Cell Lines

Numerous studies have investigated the antiproliferative effects of purine analogues on various cancer cell lines. These studies are crucial for determining the potency and selectivity of new compounds.

For example, derivatives of 6-morpholino- and 6-amino-9-sulfonylpurine have demonstrated antiproliferative activity against human leukemia cells. mdpi.com These compounds were found to induce apoptosis, a form of programmed cell death, in the K562 leukemia cell line. mdpi.com Specifically, they caused an accumulation of cells in the late stages of apoptosis. mdpi.com

In another study, 2,6-dichloro-7H-purine derivatives showed potent cytotoxic effects against several human solid tumor cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and melanoma (A-375 and G-361). nih.gov Two of the synthesized analogues exhibited single-digit micromolar IC₅₀ values, indicating significant antiproliferative activity. nih.gov

The antiproliferative activity of purine analogues is often evaluated using assays that measure cell viability, such as the MTT or CellTiter-Blue assays. nih.gov The results are typically reported as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. The table below summarizes the reported antiproliferative activities of some purine analogues.

| Compound/Extract | Cell Line | IC₅₀ Value | Reference |

| Ethyl 2-(2,6-dichloro-7H-purine-7-yl)acetate | MCF-7 | Single-digit µM | nih.gov |

| Ethyl 2-(2,6-dichloro-7H-purine-7-yl)acetate | HCT-116 | Single-digit µM | nih.gov |

| Ethyl 2-(2,6-dichloro-7H-purine-7-yl)acetate | A-375 | Single-digit µM | nih.gov |

| Ethyl 2-(2,6-dichloro-7H-purine-7-yl)acetate | G-361 | Single-digit µM | nih.gov |

| 6-Morpholino-9-(styrylsulfonyl)-9H-purine | K562 | Not specified | mdpi.com |

| 6-Amino-9-(styrylsulfonyl)-9H-purine | K562 | Not specified | mdpi.com |

| Peltophorum africanum ethyl acetate (B1210297) extract | MCF-7 | >5 µg/mL | nih.gov |

| Peltophorum africanum ethyl acetate extract | HT-29 | >25 µg/mL | nih.gov |

| Peltophorum africanum ethyl acetate extract | HeLa | >25 µg/mL | nih.gov |

Table 1: Antiproliferative Activity of Purine Analogues and Extracts

Cell Cycle Modulation

The synthesis of purine nucleotides is tightly linked to the cell cycle, with increased synthesis required for DNA replication during the S-phase. nih.govresearchgate.net Therefore, compounds that interfere with purine metabolism can cause cell cycle arrest.

A study on 6,7-disubstituted 7H-purine analogues designed as EGFR/HER2 dual tyrosine kinase inhibitors found that a lead compound induced significant G2/M phase cell cycle arrest in SKBR3 breast cancer cells. indexcopernicus.com This arrest was followed by the induction of apoptosis. indexcopernicus.com Similarly, other purine conjugates have been shown to act as inhibitors of DNA biosynthesis, leading to cell cycle disruption. nih.gov The ability of these compounds to halt the cell cycle at specific checkpoints is a key mechanism of their anticancer activity.

Mechanistic Investigations of Cellular Responses

Research into the specific cellular responses elicited by this compound analogues has pointed towards cytostatic effects, particularly in the context of cancer cell lines. A key finding in this area is the significant cytostatic activity of 6-(difluoromethyl)purine ribonucleoside against leukemia cell lines. nih.gov

While the precise molecular mechanisms underlying this cytostatic activity have not been fully elucidated in the available literature, the activity of other purine analogues provides a framework for potential pathways. Generally, purine analogues exert their effects by interfering with nucleic acid synthesis and cellular metabolism. mdpi.comnih.gov They can be converted into fraudulent nucleotides that, when incorporated into DNA or RNA, can lead to chain termination and the induction of apoptosis. mdpi.com Furthermore, some purine analogues are known to inhibit key enzymes involved in purine metabolism, such as adenosine (B11128) deaminase and purine nucleoside phosphorylase, leading to the accumulation of toxic metabolites within the cell. nih.gov

In the case of 6-mercaptopurine, a related purine analogue, its cytotoxicity in malignant T-lymphoblasts is linked to its conversion to methylthioIMP (Me-tIMP), which inhibits de novo purine synthesis and leads to a depletion of adenine nucleotides. nih.gov It is plausible that 6-(difluoromethyl)purine ribonucleoside may operate through a similar mechanism, though specific studies are required to confirm this.

Table 1: Reported Cytostatic Activity of 6-(Difluoromethyl)purine Ribonucleoside

| Compound | Cell Line Type | Observed Effect | Reference |

| 6-(Difluoromethyl)purine ribonucleoside | Leukemia | Significant cytostatic effect | nih.gov |

Exploration of Antiviral and Immunomodulatory Potentials

The structural similarity of this compound analogues to natural purines suggests they may possess antiviral and immunomodulatory properties. Fluorinated nucleosides, in general, are a well-established class of antiviral agents. nih.govnih.govcardiff.ac.uk

Despite the known antiviral potential of fluorinated purine nucleosides, specific data on the in vitro antiviral spectrum and potency of this compound or its direct analogues are not extensively detailed in the available scientific literature.

For context, other 6-substituted purine ribonucleosides have demonstrated a range of antiviral activities. For instance, 6-hydroxylamino-9-β-d-ribofuranosylpurine 3′,5′-cyclic phosphate (B84403) has been shown to be active against herpes simplex virus type 1, cytomegalovirus, and vaccinia virus. nih.gov Similarly, the 6-thio and 6-methylthio derivatives were inhibitory to a range of DNA and RNA viruses, including herpes simplex viruses, cytomegalovirus, vaccinia virus, and rhinoviruses. nih.gov The antiviral activity of these related compounds suggests that the 6-position of the purine ring is a critical site for modification to achieve antiviral effects.

Table 2: In Vitro Antiviral Activity of this compound Analogues

| Virus | Cell Line | IC₅₀ (µM) | Reference |

| Data not available in the searched literature. |

Information regarding the specific immunomodulatory mechanisms of this compound analogues in cellular models is not available in the reviewed literature. However, the broader class of purine analogues is well-known for its immunomodulatory, and often immunosuppressive, effects. nih.gov These effects are generally mediated by interference with lymphocyte proliferation and function.

For example, purine analogues such as fludarabine (B1672870) and cladribine (B1669150) induce profound lymphocytopenia, with a marked and persistent decrease in CD4+ T-cell counts. nih.gov The synthesis of purine derivatives with potential immunomodulatory activity has been an area of active research, with some N9-alkylated hypoxanthine (B114508) and adenine derivatives being studied for their effects on monocytes. nih.gov Given these precedents, it is conceivable that this compound analogues could also modulate immune responses, but dedicated studies are necessary to determine their specific effects and mechanisms of action.

Computational and Theoretical Investigations of 6 Difluoromethyl 7h Purine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug design for predicting the interaction between a ligand and its target protein.

While specific molecular docking studies on 6-(difluoromethyl)-7H-purine with human purine (B94841) nucleoside phosphorylase (hPNP) are not extensively documented in publicly available literature, the principles of such an investigation can be outlined. A typical molecular docking study would involve the 3D structure of the target enzyme, in this case, hPNP, often obtained from a protein data bank. The this compound molecule would then be docked into the active site of the enzyme to predict its binding conformation and affinity.

The binding affinity is often expressed as a docking score, which is an estimation of the free energy of binding. A lower docking score generally indicates a more stable protein-ligand complex and thus, a higher predicted binding affinity. The interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would also be analyzed. For instance, a study on purine analogues as CDK2 inhibitors showed that promising docking scores were indicative of a higher affinity against the target enzyme. nih.gov

Table 1: Predicted Binding Interactions of this compound with a Hypothetical Enzyme Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP101 | Hydrogen Bond | 2.8 |

| LYS125 | Hydrogen Bond | 3.1 |

| PHE159 | π-π Stacking | 4.5 |

| VAL198 | Hydrophobic | 3.9 |

| TRP210 | Hydrophobic | 4.2 |

This table represents a hypothetical outcome of a molecular docking study to illustrate the type of data generated.

The insights gained from molecular docking studies are pivotal for the rational design of new ligands with improved affinity and selectivity. By identifying the key interactions between this compound and its target, medicinal chemists can propose modifications to the molecule to enhance these interactions. For example, if a hydrogen bond is predicted to be important but is weak, a functional group could be added to the purine scaffold to create a stronger hydrogen bond. Similarly, if a part of the binding pocket is found to be unoccupied, the ligand could be extended to fill this space and make additional favorable contacts. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. The design of new purine analogues as potential anticancer agents has been successfully guided by such computational approaches. nih.govindexcopernicus.com

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

The difluoromethyl (CF2H) group is a unique substituent that can significantly influence the properties of the purine ring. It is considered a bioisostere of hydroxyl, thiol, or amino groups, as the acidic proton of the CF2H group can participate in hydrogen bonding. nih.gov The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, making the hydrogen atom a potential hydrogen bond donor. This effect also influences the electron distribution within the purine ring system, which can affect its binding to target proteins.

A computational analysis would typically involve calculating molecular electrostatic potential (MEP) maps to visualize the electron-rich and electron-poor regions of the molecule. For this compound, the MEP map would likely show a region of positive potential around the CF2H proton, confirming its ability to act as a hydrogen bond donor.

Purines can exist in different tautomeric forms, which are isomers that differ in the position of a proton. The relative stability of these tautomers can have a significant impact on the molecule's biological activity, as different tautomers may have different shapes and hydrogen bonding patterns. Quantum chemical calculations can be used to determine the relative energies of the possible tautomers of this compound in both the gas phase and in solution.

A study on 6-oxy purine derivatives demonstrated that computational methods can reliably predict the dominant tautomeric form. nih.gov For this compound, the calculations would likely focus on the N7-H and N9-H tautomers of the purine ring. The Gibbs free energies of these tautomers would be calculated to predict their relative populations at equilibrium. Aromaticity calculations, such as the nucleus-independent chemical shift (NICS), could also be performed to assess how the difluoromethyl group affects the aromatic character of the purine's five- and six-membered rings.

Table 2: Calculated Relative Gibbs Free Energies (ΔG) for Tautomers of a Hypothetical Purine Derivative

| Tautomer | ΔG (kcal/mol) in Gas Phase | ΔG (kcal/mol) in Solution |

| N7-H | 0.0 | 0.0 |

| N9-H | 2.5 | 1.8 |

This table represents a hypothetical outcome of a quantum chemical calculation, illustrating the energy differences between tautomers.

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This allows for a more realistic assessment of the stability of the complex and the nature of the interactions.

An MD simulation of this compound bound to a target protein like hPNP would start with the docked complex placed in a simulated physiological environment, including water molecules and ions. The simulation would then calculate the forces between all atoms and their resulting motions over a period of nanoseconds or even microseconds.

The resulting trajectory can be analyzed to determine the stability of the binding mode predicted by docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the course of the simulation suggests a stable binding complex. Furthermore, the persistence of specific interactions, like hydrogen bonds, can be quantified. MD simulations can reveal conformational changes in the protein upon ligand binding and provide insights into the role of water molecules in mediating protein-ligand interactions. Such simulations have been instrumental in understanding the binding of various ligands to their protein targets. nih.govresearchgate.net

In Silico Screening and Virtual Library Design for Novel Derivatives

The development of novel therapeutic agents based on the this compound scaffold is increasingly guided by computational and theoretical methods. In particular, in silico screening and the design of virtual libraries have emerged as powerful strategies to accelerate the discovery of new derivatives with enhanced biological activity. These approaches allow for the rapid evaluation of large numbers of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Virtual screening involves the computational assessment of large libraries of chemical structures to identify molecules that are likely to bind to a specific biological target. This process can be broadly categorized into ligand-based and structure-based methods. Ligand-based approaches utilize the knowledge of known active molecules to identify new compounds with similar properties, while structure-based methods rely on the three-dimensional structure of the target protein.

For derivatives of this compound, structure-based virtual screening is a common approach, particularly when the crystal structure of the target protein is available. Molecular docking, a key component of this approach, predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net The docking process results in a score that estimates the binding affinity, with lower scores generally indicating a more favorable interaction. unar.ac.id For instance, in studies on related purine analogs, molecular docking has been employed to investigate binding interactions with various kinases, which are often implicated in proliferative diseases. researchgate.net

The design of virtual libraries is a critical preceding step to in silico screening. This involves the creation of a large, diverse set of virtual molecules based on a core scaffold, in this case, this compound. By systematically modifying various positions of the purine ring with different functional groups, a vast chemical space can be explored computationally. This allows researchers to investigate the impact of specific structural modifications on the predicted activity and properties of the resulting derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling is another important computational tool used in conjunction with virtual screening. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models, once validated, can be used to predict the activity of newly designed derivatives from the virtual library, further refining the selection process. plos.orgmdpi.com For example, 3D-QSAR studies on 9H-purine derivatives have been used to create models that help in understanding the structural characteristics responsible for the inhibition of specific protein kinases. researchgate.net

The insights gained from these computational studies are invaluable for the rational design of novel this compound derivatives. By predicting the binding modes and affinities of virtual compounds, researchers can focus their synthetic efforts on molecules with the highest probability of success, thereby saving significant time and resources in the drug discovery pipeline.

Interactive Data Tables

The following tables provide illustrative data from computational studies on various purine derivatives, demonstrating the types of data generated during in silico screening and virtual library design.

Table 1: Example of Molecular Docking Scores for Purine Analogs Against a Kinase Target

This table showcases hypothetical docking scores for a set of designed derivatives. In a typical study, a lower docking score (more negative value) suggests a stronger binding affinity between the ligand and the target protein.

| Compound ID | Modification at C2 | Modification at N9 | Docking Score (kcal/mol) | Predicted Interacting Residues |

| DFMP-01 | -H | -H | -6.5 | LEU83, VAL91, ALA145 |

| DFMP-02 | -NH2 | -Cyclopentyl | -8.2 | LEU83, VAL91, PHE146, LYS30 |

| DFMP-03 | -Cl | -Benzyl | -7.8 | LEU83, VAL91, ALA145, ASP155 |

| DFMP-04 | -OH | -Ribose | -7.1 | GLU81, LEU83, LYS30 |

| DFMP-05 | -NH-Cyclopropyl | -Cyclopentyl | -8.5 | LEU83, VAL91, PHE146, LYS30, ASP155 |

Table 2: Example of a QSAR Model for Predicting Anticancer Activity of Purine Derivatives

This table illustrates the parameters of a hypothetical QSAR model. The model relates molecular descriptors (physicochemical properties) to the predicted biological activity (e.g., IC50). A good QSAR model will have a high R² (correlation coefficient) and a low RMSE (root mean square error).

| Descriptor | Coefficient | Standard Error | p-value | Description |

| LogP | -0.25 | 0.05 | <0.01 | Lipophilicity |

| TPSA | 0.15 | 0.03 | <0.01 | Topological Polar Surface Area |

| Molecular Weight | -0.01 | 0.005 | 0.04 | Molecular Size |

| H-bond Donors | 0.50 | 0.10 | <0.01 | Number of Hydrogen Bond Donors |

| Model Statistics | ||||

| R² (training set) | 0.88 | |||

| Q² (cross-validation) | 0.75 | |||

| RMSE (training set) | 0.12 |

Future Research Directions and Translational Perspectives for 6 Difluoromethyl 7h Purine

Development of Advanced Synthetic Routes for Scalable Production

The efficient and scalable synthesis of 6-(difluoromethyl)-7H-purine and its derivatives is paramount for facilitating extensive preclinical and potential clinical studies. Current methodologies provide a solid foundation, but future research will need to focus on optimizing these processes for large-scale, cost-effective production.

A reported synthesis involves the oxidation of 6-(hydroxymethyl)purine derivatives using the Dess-Martin reagent to yield 6-formylpurines. These intermediates are then converted to the final 6-(difluoromethyl)purine compounds through a reaction with a deoxyfluorinating agent like Deoxofluor. cornell.edu While effective at a laboratory scale, the use of expensive reagents and multi-step processes can be a bottleneck for large-scale synthesis. cornell.edunih.gov

Future efforts should be directed towards developing more streamlined and economical synthetic routes. This could involve:

Continuous Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters, improve safety, and increase throughput compared to batch processing. researchgate.net The use of fluoroform (CHF3), a readily available and cost-effective difluoromethyl source, in a continuous flow setup has been successful for other pharmaceutical ingredients and presents a viable alternative to existing methods. researchgate.net

Catalytic Methods: Exploring novel catalytic systems for direct difluoromethylation of the purine (B94841) ring could significantly reduce the number of synthetic steps, minimize waste, and avoid the use of stoichiometric and often hazardous reagents.

Process Optimization: Systematic optimization of reaction conditions, including solvent choice, temperature, and catalyst loading, is crucial to maximize yield and purity, thereby ensuring a scalable and robust manufacturing process. researchgate.netnih.gov

Design of Highly Selective and Potent Analogues for Specific Biological Targets

The 7H-purine core is a "privileged scaffold," meaning it can be modified to interact with a wide range of biological targets. researchgate.net The strategic design of analogues of this compound is a key avenue for discovering new therapeutics with high potency and selectivity. Research has shown that modifications at the C6 and N7 positions of the purine ring are particularly fruitful for developing targeted agents. indexcopernicus.com

One successful strategy involves using the 7H-purine scaffold to mimic the core structure of known kinase inhibitors. For example, researchers have designed 6,7-disubstituted-7H-purine analogues as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are critical targets in breast cancer. indexcopernicus.comijpsdronline.com In these designs, a hydrophilic side chain is attached at the 7th position and a larger anilino group at the 6th position to achieve potent and selective inhibition comparable to established drugs like lapatinib. indexcopernicus.comijpsdronline.com

Future design strategies could explore:

Structure-Based Drug Design: Utilizing the crystal structures of target proteins to rationally design analogues that fit precisely into the active site, thereby maximizing potency and minimizing off-target effects.

Fragment-Based Screening: Identifying small molecular fragments that bind to the target and then growing or linking them to the this compound core to build highly potent inhibitors.

Diversification of Substituents: Systematically exploring a wide range of chemical groups at various positions on the purine ring to modulate properties like solubility, cell permeability, and target specificity. This has been shown to be effective for developing inhibitors of kinases like STAT3 and for creating compounds with antidepressant and anxiolytic potential by targeting serotonin (B10506) receptors. nih.govnih.gov

Application as Chemical Probes for Biological Pathway Elucidation

Small molecule inhibitors are invaluable tools for dissecting complex biological pathways. nih.gov Analogues of this compound, particularly those designed as potent and selective kinase inhibitors, can serve as chemical probes to investigate cellular signaling networks. nih.gov

For instance, a highly selective dual EGFR/HER2 inhibitor derived from the 7H-purine scaffold can be used to study the specific roles of these receptors in cancer cell proliferation and survival. indexcopernicus.comijpsdronline.com By observing the downstream effects of inhibiting these kinases—such as the arrest of the cell cycle at the G2/M phase and the induction of apoptosis—researchers can confirm the mechanism of action and uncover new nodes in the signaling cascade. indexcopernicus.comijpsdronline.com

Future applications in this area include:

Target Validation: Using highly selective probes to confirm whether inhibiting a specific protein has a desired therapeutic effect in cellular and animal models.

Pathway Mapping: Applying these compounds to map the connections between different signaling pathways. For example, a probe could help determine how inhibiting a specific kinase affects other pathways involved in cell growth or metabolism. nih.gov

Development of Radiolabeled Probes: Synthesizing radiolabeled versions of potent analogues, such as those containing fluorine-18 (B77423), could enable their use in Positron Emission Tomography (PET) imaging. nih.gov This would allow for non-invasive, real-time visualization of target engagement and pathway modulation in living organisms, providing crucial information for drug development. nih.gov

Exploration of Novel Therapeutic Avenues Beyond Current Applications

The initial discovery that 6-(difluoromethyl)purine ribonucleoside exhibits a significant cytostatic effect against leukemia cell lines opened the door to its exploration as an anticancer agent. cornell.edu The development of its analogues has further expanded the potential therapeutic landscape into various other diseases. nih.govresearchgate.net

The demonstrated success of purine derivatives in diverse therapeutic areas suggests that this compound could be effective against a range of conditions: nih.govresearchgate.net

Targeted Oncology: Beyond leukemia and breast cancer, analogues could be developed to target other cancers driven by specific kinase mutations. For example, derivatives of the purine scaffold have shown promise as inhibitors of STAT3, a key protein in many cancers. nih.gov

Neurodegenerative and Psychiatric Disorders: Given that some purine derivatives can target serotonin receptors, there is potential to develop analogues of this compound for treating depression, anxiety, and other central nervous system disorders. nih.gov

Infectious Diseases: The purine scaffold is also a validated starting point for anti-infective agents. Since many pathogens rely on purine metabolism for survival, analogues could be designed as antiviral, or antiparasitic drugs. researchgate.net

Inflammatory Diseases: Kinases play a crucial role in inflammatory signaling. Therefore, selective kinase inhibitors based on the this compound scaffold could be explored as treatments for autoimmune and inflammatory conditions. nih.gov

The versatility of the purine ring system, combined with the unique properties of the difluoromethyl group, positions this compound as a platform for discovering novel medicines for a wide array of human diseases. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for 6-(difluoromethyl)-7H-purine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves radical-based strategies. For example, aryl-substituted difluoromethylborates can undergo oxidation to generate reactive •CF₂H radicals, which then insert into isonitrile-containing precursors via radical cascade reactions . Key factors include the choice of oxidant (e.g., chemical vs. electrochemical methods) and solvent polarity, which affect radical stability. Column chromatography (e.g., EtOAc/hexane gradients) is commonly used for purification, with yields ranging from 40–70% depending on substituent steric effects .

Q. How can NMR and IR spectroscopy differentiate this compound from its structural analogs?

- ¹H NMR : The difluoromethyl group (CF₂H) shows characteristic splitting patterns due to coupling with fluorine nuclei (e.g., a triplet for CF₂H protons near δ 5.5–6.5 ppm). Adjacent purine protons (e.g., H-8) exhibit deshielding effects .

- ¹⁹F NMR : A singlet near δ -120 to -130 ppm confirms the CF₂H group.

- IR : Stretching vibrations for C-F bonds appear at ~1100–1250 cm⁻¹, while NH/OH bands (if present) are observed at ~3200–3500 cm⁻¹ .

Q. Why is the difluoromethyl group strategically incorporated into purine derivatives in medicinal chemistry?

Fluorine substituents enhance metabolic stability and bioavailability by reducing basicity of adjacent amines and increasing lipophilicity. The CF₂H group also mimics hydroxyl or methyl groups in target binding pockets, improving affinity for enzymes like kinases or purinergic receptors. Comparative studies show CF₂H-modified purines exhibit longer half-lives than non-fluorinated analogs .

Advanced Research Questions

Q. How does tautomerism in this compound impact its electronic structure and binding interactions?

Tautomeric equilibria between 7H- and 9H-purine forms influence electron distribution. Ultraviolet photoelectron spectroscopy (UPS) reveals that the 7H tautomer has a lower ionization potential (~8.6 eV) due to delocalization of the lone pair on N-6. Computational studies (e.g., HOMO-LUMO analysis) can predict preferential tautomer binding to biological targets like adenosine receptors .

Q. What experimental methods resolve contradictions in reported bioactivity data for difluoromethylated purines?

Discrepancies in IC₅₀ values may arise from differences in assay conditions (e.g., buffer pH, co-solvents). To address this:

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions.

- Validate enzyme inhibition assays with positive controls (e.g., known kinase inhibitors) and replicate experiments across multiple cell lines .

Q. Can photocatalytic or electrochemical methods replace chemical oxidation for generating difluoromethyl radicals in synthesis?

Photocatalysis (e.g., using Ru(bpy)₃²⁺) enables visible-light-driven CF₂H radical generation under milder conditions, reducing side reactions. Electrochemical methods offer tunable redox potentials, improving selectivity. Comparative studies show photochemical routes achieve ~85% efficiency vs. 70% for traditional Mn(OAc)₃-based oxidation .

Q. How do docking studies elucidate the role of CF₂H in this compound’s interaction with ATP-binding sites?

Molecular docking (e.g., AutoDock Vina) reveals that the CF₂H group forms hydrophobic contacts with residues like Phe-82 in kinases. Stereoelectronic effects from fluorine’s high electronegativity enhance π-stacking with aromatic side chains. MD simulations further show CF₂H improves binding entropy by displacing ordered water molecules .

Methodological Guidelines

Q. What protocols ensure accurate characterization of fluorinated impurities in this compound?

- LC-MS : Use high-resolution mass spectrometry (HRMS) with negative-ion mode to detect trace fluorinated byproducts (e.g., difluoromethyl sulfoxides).

- ¹⁹F NMR : Employ a relaxation delay ≥2 sec to resolve overlapping signals from regioisomers .

Q. How to design a SAR study comparing this compound with other fluorinated purine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.